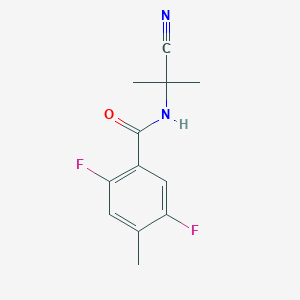

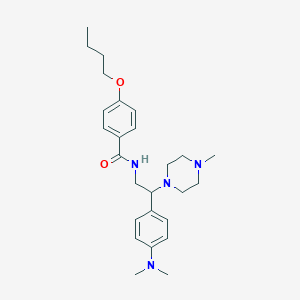

![molecular formula C22H19FN2O3S B2933505 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide CAS No. 1005299-24-0](/img/structure/B2933505.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide, also known as BGB-324, is a small molecule inhibitor of the protein Axl. This protein is a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases, which are involved in a variety of cellular processes such as cell growth, survival, and migration. Axl has been implicated in the development and progression of several types of cancer, including breast, lung, and pancreatic cancer.

Applications De Recherche Scientifique

Quinoxaline and Quinoline Derivatives

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide belongs to the class of quinoline and quinoxaline derivatives, which are significant due to their broad range of biological and pharmacological properties. These compounds are heterocyclic, containing a complex ring made up of a benzene and a pyrazine ring. The parent substances of this group result from condensing ortho-diamines with 1,2-diketones, leading to a variety of substituted derivatives with significant applications in the pharmaceutical and chemical industries.

Quinoxalines, for instance, have been used as dyes, pharmaceuticals, and antibiotics, showcasing their versatility and importance in scientific research. Studies have explored the antitumoral properties of quinoxaline compounds, indicating their potential in cancer therapy. The modification of the quinoxaline structure allows for a wide array of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases (Pareek & Kishor, 2015; Pereira et al., 2015).

Corrosion Inhibition

Quinoline derivatives, including those related to N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide, exhibit significant anticorrosive properties. These derivatives are effective against metallic corrosion due to their high electron density, enabling them to adsorb and form highly stable chelating complexes with surface metallic atoms. This property makes them valuable in industries concerned with prolonging the life of metal structures and components (Verma, Quraishi, & Ebenso, 2020).

Synthetic Methodologies and Biological Activity

The synthesis and biological activities of fluoroquinolones, a class of potent antibacterial agents, have been extensively studied, demonstrating the importance of synthetic methodologies in enhancing their efficacy. Fluoroquinolones, derived from the quinolone structure, have shown broad-spectrum activity against various pathogens, highlighting the relevance of structural modification in developing more effective drugs (da Silva et al., 2003).

Furthermore, combining quinoline with other bioactive heterocyclic moieties can lead to the creation of hybrid molecules with promising therapeutic potential. This approach is crucial for overcoming microbial resistance and discovering new antimicrobial drugs with novel modes of action (Salahuddin et al., 2023).

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBSIISHCSCUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

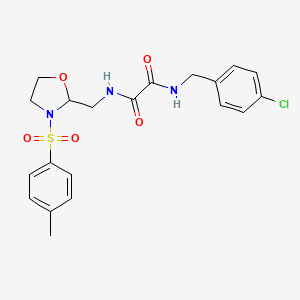

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)

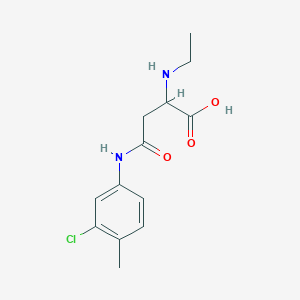

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2933436.png)

![ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933439.png)

![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)